REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.C[N:12]1CCOCC1.C(OC(Cl)=O)C(C)C>COCCOC>[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:12])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered to a clear pale yellow solution which
|
Type
|
ADDITION
|
Details
|
was treated with excess ammonia as a solution in dioxane (0.5M, ˜15 ml)
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Type
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STIRRING
|
Details
|
This solution was stirred for two hours at room temperature
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Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a white solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in a mixture of H2O (10 ml) and CHCl3 (30 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated in vacuo to a white solid (679 mg)
|
Type
|
ADDITION
|
Details
|
The solid was treated with a solution of sodium methoxide in methanol (10 ml) and when TLC
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
SC1=CC=C(C(=O)N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 376 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |